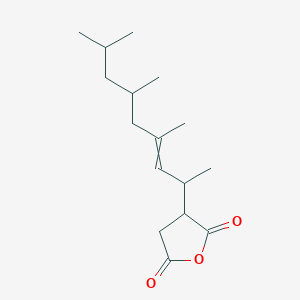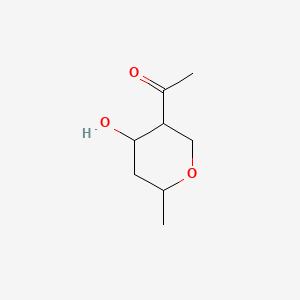
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- is a chemical compound primarily used as an intermediate in organic synthesis and medicinal chemistry. It is known for its role in the synthesis of cell biology detection reagents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves several synthetic routes. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures . Another method involves the reduction of the keto carbonyl group using lithium aluminum hydride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The compound can participate in substitution reactions, particularly involving the keto carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Wittig’s reagent can be used to prepare polysubstituted olefinic compounds.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and polysubstituted olefinic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to prepare various complex molecules.
Biology: Employed in the synthesis of cell biology detection reagents.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty reagents.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Another compound with a similar structure but lacking the hydroxyl and methyl groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
Uniqueness
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl and methyl groups enhances its versatility in synthetic applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-(4-hydroxy-6-methyloxan-3-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5-3-8(10)7(4-11-5)6(2)9/h5,7-8,10H,3-4H2,1-2H3 |
Clave InChI |
YFZSQFDGOKXVKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CO1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


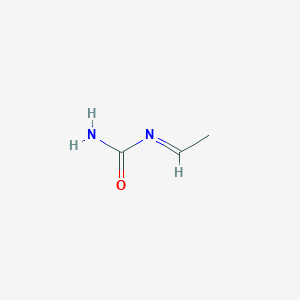
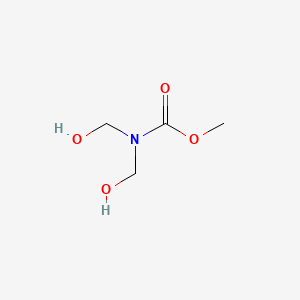

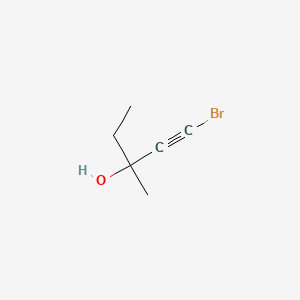

![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
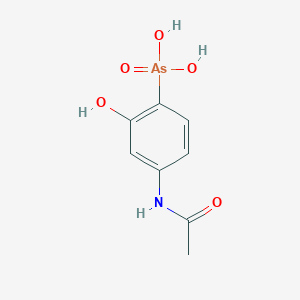

![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

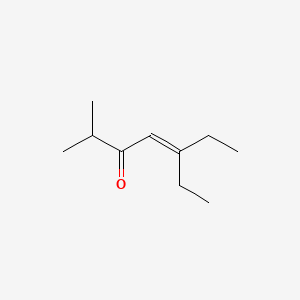
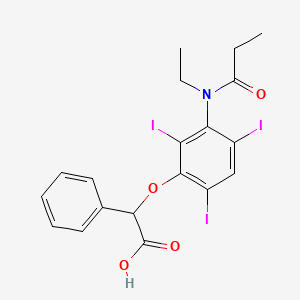
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
